![molecular formula C19H11BrO B2360478 (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one CAS No. 70312-14-0](/img/structure/B2360478.png)
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, also known as BBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBA is a member of the acenaphthenequinone family and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Spectroscopic Characterization and Molecular Docking
The compound has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, NMR, UV–Visible). Molecular docking studies identify its potential for hydrogen bonding and interactions with different antimicrobial proteins, which could be significant for biological applications (Raja, Muhamed, Muthu, & Suresh, 2017).
Intermolecular Interactions in Substituted Structures
Research on substituted spiroacenaphthylene structures, including ones with bromobenzylidene groups, revealed insights into intermolecular interactions such as C-H···O and C-H···X. These findings are relevant in understanding molecular structures and could be crucial in materials science and molecular engineering (Suresh, Vishnupriya, Sivakumar, Kumar, & Athimoolam, 2012).
Synthesis and Antibacterial Activity
A study discussed the green synthesis of a heterocyclic compound from Chalcone, using (E)-2-(4 bromobenzylidene) as a precursor. The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Khan, 2017).
Nonlinear Optical Properties and Hydrogen Bonding
Research on pyridine-based hydrazone derivatives, including (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, focused on their nonlinear optical properties and hydrogen bonding. Such properties are vital in materials science, particularly for developing new photonic and electronic materials (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).
Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of biologically active (E)-3-(arylimino)indolin-2-one derivatives. Such derivatives have significant implications in pharmaceutical chemistry and drug development (Kaur, Singh, Bala, Devi, Kumari, Devi, Devi, Gupta, & Banerjee, 2019).
properties
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPFVLYHJRFGGX-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.